molecular formula C6H13N2O6P B12841149 N5-(phosphonomethyl)-d-glutamine

N5-(phosphonomethyl)-d-glutamine

Cat. No.: B12841149
M. Wt: 240.15 g/mol
InChI Key: GWOPGJQZELPHHS-SCSAIBSYSA-N
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Description

N5-(Phosphonomethyl)-D-glutamine is a synthetic derivative of D-glutamine, where a phosphonomethyl group (-CH₂PO₃H₂) is covalently attached to the N5 nitrogen of the glutamine side chain. For example, the synthesis of tert-butyl-protected N5-substituted D-glutamine derivatives (e.g., N5-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-D-glutamine) involves coupling reactions and deprotection steps, as described in . Such methods suggest that this compound could be synthesized via similar phosphonomethylation strategies.

Properties

Molecular Formula

C6H13N2O6P

Molecular Weight

240.15 g/mol

IUPAC Name

(2R)-2-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid

InChI

InChI=1S/C6H13N2O6P/c7-4(6(10)11)1-2-5(9)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,9)(H,10,11)(H2,12,13,14)/t4-/m1/s1

InChI Key

GWOPGJQZELPHHS-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)NCP(=O)(O)O)[C@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NCP(=O)(O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(phosphonomethyl)-d-glutamine typically involves the reaction of d-glutamine with phosphonomethylating agents. One common method includes the use of glycine and the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) as intermediates . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of environmentally friendly oxidants and catalysts to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N5-(phosphonomethyl)-d-glutamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N5-(phosphonomethyl)-d-glutamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N5-(phosphonomethyl)-d-glutamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Glyphosate [N-(Phosphonomethyl)glycine]

Structural Similarities/Differences :

  • Glyphosate replaces the glutamine side chain with glycine, lacking the amide group and N5 substitution .
  • Both compounds feature a phosphonomethyl group, contributing to high water solubility and polar character.

Functional Insights :

  • Glyphosate is a well-known herbicide targeting the shikimate pathway in plants. Its phosphonomethyl group inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) .
  • N5-(Phosphonomethyl)-D-glutamine may interact with glutamine-dependent enzymes, such as glutaminases or amidotransferases, due to its modified side chain.

Stability :

  • Glyphosate is stable in aqueous solutions but degrades into aminomethylphosphonic acid (AMPA) via microbial action .
  • The N5-phosphonomethyl group in D-glutamine derivatives may exhibit reduced stability compared to glycine analogs due to steric hindrance from the larger side chain.

Glufosinate (Ammonium DL-homoalanin-4-(methyl)phosphinate)

Structural Similarities/Differences :

  • Glufosinate contains a phosphinate group (-PO₂H₂) instead of phosphonomethyl and uses a homoalanine backbone .
  • Both compounds are nonselective herbicides but differ in backbone structure and substituent chemistry.

Functional Insights :

  • Glufosinate inhibits glutamine synthetase, leading to ammonia accumulation and plant death .
  • This compound could theoretically compete with glutamine in enzymatic reactions, though its phosphonomethyl group may alter binding kinetics.

N5-Ethyl-L-glutamine

Structural Similarities/Differences :

  • Features an ethyl group (-CH₂CH₃) at the N5 position instead of phosphonomethyl .

Functional Insights :

  • N5-ethyl-L-glutamine is used in biochemical studies to probe glutamine metabolism. Its simpler substituent lacks the ionic reactivity of phosphonomethyl derivatives.

N5-(Cytidine 5′-Diphosphoramidyl)-L-glutamine

Structural Similarities/Differences :

  • Contains a cytidine diphosphoramidyl group linked to N5, enabling participation in nucleotide-sugar metabolism .
  • The phosphonomethyl group in the target compound is smaller and more chemically reactive.

Functional Insights :

  • This compound is hydrolyzed by specific hydrolases to release glutamate, indicating that N5 modifications can regulate enzymatic processing .

Comparative Data Table

Compound Backbone N5 Substituent Key Functional Group Solubility Stability Biological Role
This compound D-glutamine -CH₂PO₃H₂ Phosphonic acid High (polar) Moderate* Potential enzyme modulation
Glyphosate Glycine -CH₂PO₃H₂ Phosphonic acid High High (aqueous) EPSPS inhibitor (herbicide)
Glufosinate DL-homoalanine -PO₂H₂ Phosphinic acid High Moderate Glutamine synthetase inhibitor
N5-Ethyl-L-glutamine L-glutamine -CH₂CH₃ Alkyl Moderate High Metabolic probe
N5-(Cytidine-Diphosphoramidyl)-L-glutamine L-glutamine Cytidine diphosphoramidyl Nucleotide-sugar Moderate Labile to hydrolysis Substrate for hydrolases

*Inferred from steric and electronic effects of glutamine backbone .

Research Implications and Gaps

  • Synthesis Challenges: The stability of N5-substituted glutamine derivatives, as seen in aryl pentazoles (), suggests that this compound may require protective groups or low-temperature handling during synthesis.
  • Biological Activity: While glyphosate and glufosinate have well-characterized herbicidal roles, the target compound’s D-configuration and phosphonomethyl group could confer unique interactions with mammalian or microbial enzymes, warranting further study.
  • Degradation Pathways: Analogous to glyphosate’s breakdown into AMPA, the phosphonomethyl group in D-glutamine derivatives may undergo similar microbial or chemical degradation, impacting environmental persistence .

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